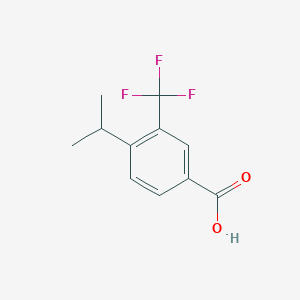

4-Isopropyl-3-(trifluoromethyl)benzoic acid

Vue d'ensemble

Description

“4-Isopropyl-3-(trifluoromethyl)benzoic acid” is a synthetic compound . It has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . It was also used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .

Applications De Recherche Scientifique

Chemical Synthesis and Properties

Isopropylation in Chemical Synthesis : A study demonstrated the synthesis of various isopropyl benzoic acids, including 4-isopropyl-3-(trifluoromethyl)benzoic acid, through isopropylation of halogenobenzenes. This process showcased differences in acid strengths and facilitated separation of these compounds, illustrating their utility in chemical synthesis (Crawford & Supanekar, 1968).

Crystallographic and Spectroscopic Analysis : Research on similar compounds, such as 4-nitro-2-(trifluoromethyl)benzoic acid, has provided insights into the molecular structure and behavior of such substances, including steric interactions and molecular orientation, which are critical for understanding the properties of this compound (Diehl III et al., 2019).

Catalysis and Polymerization

Use in Polymer Synthesis : A study on the synthesis and copolymerization of novel trisubstituted ethylenes, including derivatives of this compound, demonstrates its potential in creating diverse copolymers. These findings highlight its role in material science and polymer chemistry (Kharas et al., 2020).

Catalysis in Organic Reactions : Gallium(III) trifluoromethanesulfonate, a catalyst used for Friedel-Crafts reactions, can facilitate reactions with isopropyl alcohol, suggesting potential use of this compound in similar catalytic processes (Prakash et al., 2003).

Environmental and Medicinal Chemistry

Antithrombogenic Activity in Medical Devices : A polyacrylic derivative of 2-acetyloxy-4-trifluoromethyl benzoic acid, similar to this compound, was developed for use in resorbable coatings for vascular grafts. This indicates potential medical applications for structurally similar compounds (Rodri´guez et al., 1999).

Environmental Degradation Studies : Investigations into the degradation of trifluoromethyl benzoic acid isomers in aqueous media provide insights into the environmental impact and breakdown mechanisms of these compounds, relevant for understanding the fate of this compound in natural settings (Tsukamoto et al., 2019).

Mécanisme D'action

Target of Action

It’s known that benzoic acid derivatives can interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that benzoic acid derivatives can participate in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

Certain benzoic acid derivatives have been evaluated as potential antifungal agents .

Action Environment

It’s known that the solubility of certain trifluoromethylbenzoic acids in dense carbon dioxide can be influenced by fluorination .

Propriétés

IUPAC Name |

4-propan-2-yl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-6(2)8-4-3-7(10(15)16)5-9(8)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHGNAYRUYALRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B3124443.png)

![Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124460.png)

![5-[(4-methoxybenzyl)oxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124472.png)

![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B3124475.png)

![Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3124477.png)

![Ethyl 2-(3-oxo-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-piperazinyl)acetate](/img/structure/B3124479.png)

![Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3124481.png)

![3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B3124482.png)

![3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B3124484.png)

![3-[1-(3-nitrophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3124487.png)

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)